Scientific Field: Biomaterials Science
Application Summary: PMEA is used to enhance the aging resistance and anti-fouling behavior of denture base resin.
Methods of Application: The study involved the preparation of acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations.
Results: Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed.
Scientific Field: Materials Science
Application Summary: PMEA is used in the synthesis of thermoplastic polyurethane (PU).
Methods of Application: Dynamic mechanical analysis (DMA) was used to study the storage modulus and the melting temperature of PMEA-based PU as the molecular weight of PMEA-based PU increased.
Scientific Field: Biomedical Engineering
Application Summary: PMEA is used in the development of artificial small-diameter blood vessels (ASDBVs) due to its antifouling and antithrombogenic properties with strong endothelial cell attachment abilities.
Application Summary: PMEA is a specialty monomer for synthesizing specific polymers in the coatings, paint, adhesive, and plastic market segments.
Application Summary: PMEA is used as the resin raw materials of coatings, ink, thickeners, adhesives, and electronics materials, etc.
2-Methoxyethyl acrylate is an organic compound with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It appears as a clear, colorless liquid with a sharp, musty odor. This compound is a member of the acrylate family and is often used in polymer chemistry due to its reactivity and ability to form polymers through radical polymerization processes. It is soluble in water and has a boiling point of approximately 56 °C at 12 mmHg, making it suitable for various industrial applications .
MEA is classified as a hazardous material due to several factors []:
These reactions are essential for creating materials with specific properties for various applications, including coatings, adhesives, and sealants .
The biological activity of 2-methoxyethyl acrylate includes potential toxicity and irritant effects. Exposure to this compound may cause:
Due to these health hazards, safety precautions are necessary when handling this compound.
Several methods exist for synthesizing 2-methoxyethyl acrylate:
2-Methoxyethyl acrylate finds applications across various industries due to its versatile properties:
Interaction studies involving 2-methoxyethyl acrylate focus on its compatibility with other materials and its behavior under various conditions:
These studies are crucial for optimizing formulations for specific applications.
Several compounds share structural similarities with 2-methoxyethyl acrylate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene Glycol Monomethyl Ether Acrylate | C₆H₁₀O₃ | Similar reactivity; used in coatings and adhesives. |
Methyl Acrylate | C₄H₆O₂ | Widely used monomer; less hydrophilic than 2-methoxyethyl acrylate. |
Butyl Acrylate | C₈H₁₄O₂ | Offers flexibility; commonly used in paints and coatings. |
Hydroxyethyl Acrylate | C₅H₈O₃ | Contains hydroxyl group; enhances adhesion properties. |
Uniqueness of 2-Methoxyethyl Acrylate:
This compound's unique properties make it valuable in specific applications where traditional acrylates may not perform as effectively .
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of PMEA by minimizing chain termination and transfer reactions, ensuring narrow molecular weight distributions and well-defined polymer architectures.
RAFT polymerization has emerged as a versatile method for synthesizing PMEA with controlled molecular weights and low polydispersity indices (PDI). This technique employs chain transfer agents (CTAs) to mediate the equilibrium between active and dormant polymer chains, ensuring controlled growth.
In a seminal study, the RAFT copolymerization of 2-methoxyethyl acrylate (MEA) with itaconic anhydride was conducted using a trithiocarbonate-based CTA, yielding polymers with PDI values below 1.3. The reaction proceeded in bulk at 70°C with azobisisobutyronitrile (AIBN) as the initiator, achieving near-quantitative monomer conversion within 24 hours. The resulting copolymers exhibited excellent chain-end fidelity, enabling post-polymerization modifications such as Cu(I)-mediated "click" reactions for functionalization.
Further advancements demonstrated the synthesis of thermoplastic PMEA-based polyurethanes via RAFT. Hydroxyl-terminated PMEA macro-CTAs were chain-extended with hexamethylene diisocyanate, introducing hydrogen-bonding interactions that conferred solid-state properties while retaining biocompatibility. Dynamic mechanical analysis revealed a glass transition temperature (Tg) of −45°C for the PMEA segments, with hydrogen bonding domains stabilizing the material up to 72°C.
Key parameters influencing RAFT polymerization of MEA include:
CTA Type | Temperature (°C) | Solvent | Mn (kDa) | PDI | Source |
---|---|---|---|---|---|
Trithiocarbonate | 70 | Bulk | 15–30 | 1.2–1.3 | |
Hydroxyl-terminated | 60 | Toluene | 8–12 | 1.1–1.2 | |
Dodecyl trithiocarbonate | 70 | Benzene | 20–50 | 1.3–1.5 |
The choice of CTA significantly impacts polymerization control. Trithiocarbonates with electron-withdrawing groups enhance the RAFT equilibrium’s reactivity, enabling faster chain transfer and lower PDIs.
ATRP has been extensively utilized for synthesizing PMEA with precise molecular weight control and functional chain ends. The polymerization of MEA via ATRP typically employs ethyl 2-bromoisobutyrate as the initiator and Cu(I)Br complexed with nitrogen-based ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA).
Kinetic studies of MEA polymerization in toluene at 90–95°C demonstrated first-order kinetics with respect to monomer consumption, indicating a constant concentration of active radicals. Molecular weights increased linearly with conversion, achieving PDIs below 1.29 across the entire conversion range (20–95%). The living nature of the chains enabled the synthesis of amphiphilic block copolymers, such as PMEA-b-poly(methyl methacrylate) (PMMA), through sequential monomer addition.
Surface-initiated ATRP (SI-ATRP) has expanded PMEA’s applications in membrane technology. Grafting PMEA onto polyvinylidene fluoride (PVDF) membranes via SI-ATRP produced surfaces with superior antifouling properties. Compared to plasma graft polymerization, SI-ATRP generated shorter, denser PMEA brushes that reduced bovine serum albumin (BSA) adsorption by 92% while maintaining high water permeability.
While RAFT and ATRP dominate PMEA synthesis, single-electron transfer living radical polymerization (SET-LRP) remains less explored for this monomer. SET-LRP operates through an outer-sphere electron transfer mechanism, typically using Cu(0) as the catalyst and ligands like tris(2-dimethylaminoethyl)amine (Me6TREN).
Theoretical analyses suggest SET-LRP’s potential for PMEA synthesis due to its rapid activation/deactivation equilibrium, which could further reduce PDI values below 1.2. However, experimental validation remains limited, as most studies focus on styrene and methacrylate monomers. Challenges include MEA’s moderate propagation rate constant (kp ≈ 2.1 × 10³ L·mol⁻¹·s⁻¹ at 70°C), which may necessitate higher catalyst loadings to maintain control.
Comparative studies between CRP techniques reveal distinct advantages:
Ongoing research aims to optimize initiator systems and ligand architectures to enhance SET-LRP’s applicability to MEA.
The controlled nature of CRP techniques has enabled sophisticated PMEA architectures, including star polymers, graft copolymers, and surface-tethered brushes. For instance, PMEA grafted with poly(ethylene glycol) (PEG) via ATRP exhibited tunable thermoresponsive behavior, with lower critical solution temperatures (LCST) adjustable between 32–45°C by varying PEG content.
The integration of 2-methoxyethyl acrylate with poly(ethylene glycol) methyl ether acrylate (PEGMA) has yielded copolymers exhibiting lower critical solution temperature (LCST)-type phase separation. A study by Yamamoto et al. demonstrated that poly(2-methoxyethyl acrylate-co-PEGMA) copolymers synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization show sharp thermal transitions in aqueous media [8]. The LCST behavior arises from the balance between hydrophilic PEG side chains and the moderately hydrophobic 2-methoxyethyl groups.
Key findings include:
Table 1: LCST Properties of Poly(2-Methoxyethyl Acrylate-co-PEGMA)
PEGMA Content (mol%) | LCST (°C) | Aggregate Size (nm) |
---|---|---|
20 | 32 | 120 |
30 | 38 | 85 |
40 | 45 | 50 |
RAFT dispersion polymerization in aqueous media has enabled the synthesis of 2-methoxyethyl acrylate-based nanogels with controlled architectures. A breakthrough approach by Zhang et al. utilized poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) as a macro-chain transfer agent (macro-CTA) to stabilize growing 2-methoxyethyl acrylate chains [5].
Critical Parameters:
The process exhibited exceptional RAFT control, with dispersity (Đ) values below 1.25 even at 20% monomer loading. This contrasts with conventional dispersion polymerization, which typically requires higher initiator concentrations and results in broader molecular weight distributions [6].
Atom transfer radical polymerization (ATRP) has facilitated the synthesis of gradient copolymers combining 2-methoxyethyl acrylate and acrylonitrile. Brar and Saini’s seminal work revealed non-ideal copolymerization behavior, with reactivity ratios of rAN = 1.52 and rMEA = 0.60 [2] [7]. This disparity creates composition gradients along polymer chains, as acrylonitrile incorporates preferentially during early reaction stages.
Structural Insights:
Table 2: Reactivity Ratios in 2-Methoxyethyl Acrylate Copolymerization
Monomer Pair | r1 | r2 | Copolymer Type |
---|---|---|---|
AN/MEA | 1.52 | 0.60 | Gradient |
HEA/MEA | 1.01 | 0.99 | Random (Azeotropic) |
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard